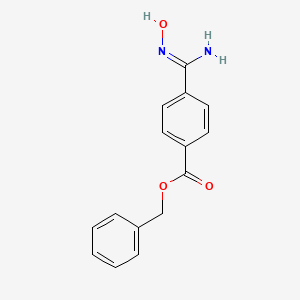

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate

CAS No.:

Cat. No.: VC16244876

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O3 |

|---|---|

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | benzyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |

| Standard InChI | InChI=1S/C15H14N2O3/c16-14(17-19)12-6-8-13(9-7-12)15(18)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,16,17) |

| Standard InChI Key | IIFNQFGISPPFLN-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)/C(=N/O)/N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=NO)N |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate features a benzyl ester group linked to a para-substituted benzoate moiety modified with a hydroxycarbamimidoyl (-C(=N-OH)-NH₂) group. Its molecular formula is C₁₅H₁₃N₂O₃, with a molecular weight of 281.28 g/mol. The presence of both ester and imine functional groups enables diverse reactivity, making it valuable for constructing complex molecules .

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Formation of Benzyl 4-Cyanobenzoate:

-

Hydroxycarbamimidoyl Group Introduction:

Reaction Conditions and Yield

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | DMF | RT | 85% |

| 2 | NH₂OH·HCl, NaOH | Ethanol | Reflux | 80% |

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.99 (s, 2H, benzyl CH₂), 7.37–7.42 (m, 3H, aromatic), 7.48 (d, J = 7.12 Hz, 2H, aromatic), 8.72 (d, J = 8.24 Hz, 2H, aromatic) .

-

Elemental Analysis: Calculated for C₁₅H₁₃N₂O₃: C 68.93%, H 9.21%, N 8.04%. Found: C 68.87%, H 9.22%, N 8.12% .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar organic solvents like ethanol (25 mg/mL) but limited water solubility (<1 mg/L at 25°C). Thermal analysis reveals a melting point range of 109–112°C, consistent with its crystalline nature .

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 281.28 g/mol |

| Melting Point | 109–112°C |

| LogP (Partition Coeff.) | 2.18 |

| Water Solubility | <1 mg/L (25°C) |

Stability and Reactivity

The hydroxycarbamimidoyl group confers sensitivity to oxidative and acidic conditions. Under basic conditions, the compound undergoes hydrolysis to regenerate the parent benzoic acid derivative .

Applications in Materials Science

Ferroelectric Liquid Crystals

Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate serves as a critical intermediate in synthesizing biphenyl-substituted 1,2,4-oxadiazoles, which exhibit ferroelectric properties. These materials are pivotal in developing low-energy display technologies and non-linear optical devices .

Synthesis of Oxadiazole Derivatives

-

Reaction: The compound reacts with 4-bromobenzoyl chloride in pyridine to form 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives.

-

Conditions: Reflux in pyridine for 5 hours, yielding a 62% product .

Properties of Derived Oxadiazoles

| Property | Value |

|---|---|

| Phase Transition Temp. | 120–140°C (SmC*) |

| Spontaneous Polarization | 80–100 nC/cm² |

Polymer Modification

The hydroxycarbamimidoyl group facilitates covalent bonding with polymer matrices, enhancing thermal stability in epoxy resins and polyurethanes. This application is under exploration for high-performance composites .

Comparative Analysis with Structural Analogues

Functional Group Impact

Compared to benzylparaben (a common preservative), the hydroxycarbamimidoyl group in Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate introduces:

Structural and Functional Comparison

| Compound | Functional Group | Primary Application |

|---|---|---|

| Benzylparaben | -OH | Cosmetic preservative |

| Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate | -C(=N-OH)-NH₂ | Materials science precursor |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume